molecular formula C13H16O7 B12897440 (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate

(2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate

Cat. No.: B12897440
M. Wt: 284.26 g/mol
InChI Key: WFZOFLXHKAFEDZ-USZNOCQGSA-N
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Description

(2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its multiple hydroxyl groups and a benzyl ester moiety, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate typically involves the protection of hydroxyl groups followed by selective oxidation and esterification. One common method involves the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups during the oxidation of the aldehyde to the carboxylic acid. The final step involves the esterification of the carboxylic acid with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while automated systems ensure precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. The benzyl ester moiety can also participate in hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl ester moiety in (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate provides unique hydrophobic properties and enhances its ability to interact with hydrophobic pockets in enzymes or receptors. This makes it a valuable compound for both synthetic and biological applications .

Properties

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

IUPAC Name

benzyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

InChI

InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11-,12-/m0/s1

InChI Key

WFZOFLXHKAFEDZ-USZNOCQGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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